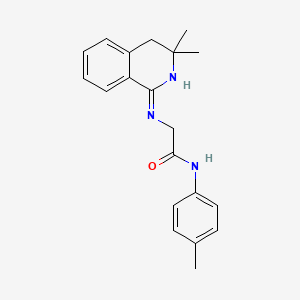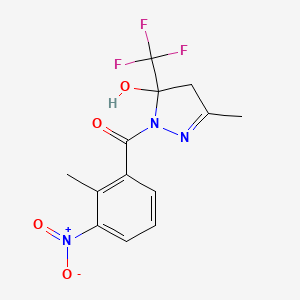
2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide, also known as FP-Me or Flupirtine, is a non-opioid analgesic drug that has been used to treat various types of pain. It was first synthesized in the late 1970s by a German pharmaceutical company, and has since been widely studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on potassium channels in the nervous system, leading to the inhibition of neuronal excitability and the reduction of pain signals.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has a number of biochemical and physiological effects, including the inhibition of voltage-gated potassium channels, the modulation of calcium signaling, and the activation of the NMDA receptor. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide for lab experiments is its relatively low toxicity compared to other analgesic drugs. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects may vary depending on the type of pain being studied, making it important to carefully design experiments to ensure accurate results.
Orientations Futures
There are several potential future directions for research on 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of neuropathic pain and other chronic pain conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide involves several steps, including the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride to form N-(2-fluorophenyl)-4-methylbenzamide. This intermediate product is then reacted with pyrrolidine and acetic anhydride to yield 2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. Research has shown that it has analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of pain, neurodegenerative diseases, and other conditions.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-13-8-10-14(11-9-13)20-18(22)21-12-4-7-17(21)15-5-2-3-6-16(15)19/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHLIPRKASIMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)
![2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033995.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)
![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)


![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)
![2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6034064.png)
![2-[(5-methyl-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034075.png)
![N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6034082.png)